[1,4'-Bipiperidin]-3-ylmethanol structural analysis
[1,4'-Bipiperidin]-3-ylmethanol structural analysis
An In-Depth Technical Guide to the Structural Analysis of [1,4'-Bipiperidin]-3-ylmethanol
Introduction
[1,4'-Bipiperidin]-3-ylmethanol is a heterocyclic compound featuring a bipiperidine scaffold, a structural motif of significant interest in modern drug discovery. Piperidine rings are prevalent in numerous natural products and synthetic pharmaceuticals, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The presence of a hydroxymethyl group and two basic nitrogen atoms offers multiple points for chemical modification, making this molecule a versatile building block for the synthesis of more complex drug candidates.[3]
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for the structural analysis of [1,4'-Bipiperidin]-3-ylmethanol. As a Senior Application Scientist, the narrative emphasizes not just the "how" but the "why" behind each analytical choice. Rigorous structural elucidation is the bedrock of chemical research and development, essential for confirming the identity of a synthesized compound, understanding its purity profile, and ensuring the reliability and reproducibility of scientific data—a cornerstone of regulatory submission and overall project success.
Core Molecular Attributes
A foundational understanding begins with the molecule's basic physicochemical properties. These data points are critical for designing analytical methods, interpreting spectral data, and handling the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O | |
| Molecular Weight | 198.31 g/mol | |
| IUPAC Name | [1,4'-Bipiperidin]-3-ylmethanol | - |
| Synonym(s) | 4-[3-(Hydroxymethyl)piperidino]piperidine | |
| CAS Number | 333559-03-4 (Parent) | [4][5] |
| CAS Number (Dihydrochloride) | 864293-24-3 | [6] |
The structure consists of two saturated six-membered nitrogen-containing rings. One piperidine is substituted at the nitrogen atom (position 1), and the other is substituted at the carbon atom opposite the nitrogen (position 4'). The hydroxymethyl group at the 3-position of the first ring introduces a chiral center, meaning the molecule can exist as enantiomers.
The Imperative of Structural Analysis in a Pharmaceutical Context
In drug development, a molecule is not merely its intended structure but the sum of its parts: the active pharmaceutical ingredient (API), related substances, process impurities, and residual materials from synthesis. A robust analytical strategy is therefore a self-validating system designed to comprehensively interrogate a sample's composition.
The primary objectives are:
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Identity Confirmation: Unequivocally verifying that the synthesized molecule is indeed [1,4'-Bipiperidin]-3-ylmethanol.
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Impurity Profiling: Identifying and quantifying any unintended substances, which could arise from starting materials, side reactions, or degradation.[7] The nature and level of impurities can have profound implications for toxicology and clinical safety.
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Residual Catalyst Detection: Many synthetic routes for creating C-N bonds, such as those that could be used to link the piperidine rings, employ transition metal catalysts (e.g., Palladium). Quantifying residual metal is a critical quality control step, as these impurities can interfere with biological assays and pose toxicity risks.[8]
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Batch-to-Batch Consistency: Ensuring that different batches of the compound are chemically identical, a fundamental requirement for reliable preclinical and clinical studies.
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of [1,4'-Bipiperidin]-3-ylmethanol.
Caption: A logical workflow for the structural characterization of a new chemical entity.
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is non-negotiable for the unambiguous structural determination of a novel compound. Each technique provides orthogonal, complementary pieces of information that, when combined, create a complete and validated structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry. For a molecule like [1,4'-Bipiperidin]-3-ylmethanol, with its complex array of aliphatic protons, NMR is indispensable for confirming the substitution pattern and connectivity of the two piperidine rings.
Expected Spectral Features:
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¹H NMR: The spectrum will be complex in the aliphatic region (approx. 1.0-3.5 ppm). Key signals would include:
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A multiplet for the proton at the chiral center (C3).
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Distinct signals for the diastereotopic protons of the hydroxymethyl group (-CH₂OH), likely appearing as a doublet of doublets or a multiplet.
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A complex series of overlapping multiplets for the remaining 18 protons on the two piperidine rings.
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A broad singlet for the alcohol proton (-OH), which is exchangeable with D₂O.
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-
¹³C NMR: Due to potential symmetry, the number of signals may be fewer than 11. The key signals to identify are:
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The hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.
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The chiral carbon (C3) attached to the hydroxymethyl group.
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Multiple signals in the 25-60 ppm range corresponding to the carbons of the piperidine rings.
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2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure.
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COSY (Correlation Spectroscopy) will establish proton-proton coupling networks within each piperidine ring, allowing for the assignment of adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal to its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial experiment here. It will reveal long-range (2-3 bond) correlations between protons and carbons, providing the definitive link between the two piperidine rings (e.g., showing a correlation from the protons on C2' and C6' of the second ring to C4 of the first ring).
-
Experimental Protocol: NMR Analysis
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Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical; for this molecule, MeOD or D₂O are good choices due to the polar alcohol and amine functionalities.
-
Data Acquisition: Acquire a standard suite of spectra on a 400 MHz or higher spectrometer. This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
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Structural Assignment: Integrate the ¹H spectrum. Use the HSQC to assign carbons based on their attached protons. Use COSY to trace the spin systems within each ring. Finally, use HMBC to piece the fragments together and confirm the final structure.
Caption: The synergistic use of 1D and 2D NMR experiments to determine molecular structure.
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound, which is one of the most fundamental pieces of identifying information. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with enough accuracy (typically <5 ppm error) to provide an unambiguous molecular formula. This serves as a powerful orthogonal validation of the structure proposed by NMR.
Expected Spectral Features:
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Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this molecule, as the basic nitrogen atoms will be readily protonated to form a charged species [M+H]⁺.
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Expected Ions:
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LRMS (Low Resolution): An intense ion at m/z 199.2 [M+H]⁺.
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HRMS (High Resolution): An ion at m/z 199.1805, corresponding to the calculated exact mass for [C₁₁H₂₃N₂O]⁺.
-
-
Fragmentation (MS/MS): Tandem mass spectrometry can provide structural information. Key expected fragmentation pathways include the neutral loss of water (-18 Da), the loss of the hydroxymethyl group (-31 Da), or cleavage of the C-N bond connecting the two piperidine rings.
Experimental Protocol: LC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
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Chromatography: Inject the sample onto a Liquid Chromatography (LC) system coupled to the mass spectrometer. A short C18 column can be used to desalt the sample before it enters the MS. Mobile phase could be a simple gradient of water and acetonitrile with 0.1% formic acid to promote ionization.
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MS Acquisition: Acquire data in positive ESI mode. Perform a full scan to find the [M+H]⁺ ion. If using HRMS, ensure the instrument is properly calibrated.
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Data Analysis: Extract the mass of the main peak. For HRMS, compare the measured mass to the theoretical mass and calculate the mass error in ppm.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. While it does not provide detailed connectivity information like NMR, it serves as a quick quality check to confirm that the major expected functional groups are present.
Expected Spectral Features:
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~3300 cm⁻¹ (broad): O-H stretch from the alcohol group.
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~2950-2800 cm⁻¹ (strong): C-H stretching from the aliphatic CH₂ and CH groups of the piperidine rings.
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~1100 cm⁻¹ (medium): C-O stretching from the primary alcohol.
Experimental Protocol: ATR-IR Analysis
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Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans.
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Data Analysis: Identify the major peaks and compare them to expected values for the functional groups.
Chromatographic Purity and Impurity Profiling
Expertise & Causality: In a pharmaceutical setting, knowing the purity of a compound is as important as knowing its structure. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating the main compound from any impurities.[9] Because [1,4'-Bipiperidin]-3-ylmethanol lacks a strong UV chromophore, a universal detector is required.
Method Development Considerations:
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Column Choice: Reversed-phase chromatography on a C18 column is a standard starting point.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (methanol or acetonitrile) is typically effective.
-
Detector: Since UV detection will be insensitive, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is necessary. These detectors provide a near-universal response for non-volatile analytes, making them ideal for purity assessment of compounds lacking chromophores. Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful approach for both quantifying and identifying impurities.
Potential Process-Related Impurities: The nature of impurities is directly linked to the synthetic route. A plausible synthesis involves the reductive amination of piperidin-4-one with piperidin-3-ylmethanol.
| Potential Impurity | Origin | Reason for Formation |
| Piperidin-3-ylmethanol | Starting Material | Unreacted starting material |
| Piperidin-4-one | Starting Material | Unreacted starting material |
| N-Oxides | Side Reaction | Oxidation of tertiary amine nitrogens |
| Diastereomers | Synthesis | If the synthesis is not stereoselective |
Experimental Protocol: HPLC-CAD/MS Purity Method
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System Setup: Use an HPLC or UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm), CAD, and/or MS detector.
-
Sample Preparation: Accurately prepare a sample solution at a known concentration (e.g., 1.0 mg/mL) in the initial mobile phase.
-
Method Execution: Run a gradient method, for example:
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine purity. For any impurity peak exceeding the identification threshold (typically 0.10%), use the MS data to propose a structure.
Conclusion
The structural analysis of [1,4'-Bipiperidin]-3-ylmethanol is a multi-faceted process that relies on the synergistic application of several core analytical techniques. NMR spectroscopy provides the definitive structural framework, which is then validated by the molecular formula obtained from High-Resolution Mass Spectrometry and the functional group information from IR spectroscopy. For drug discovery and development professionals, this foundational analysis must be complemented by rigorous chromatographic methods to establish purity and identify unknown components. This integrated analytical strategy ensures a comprehensive understanding of the chemical entity, providing the trustworthy and authoritative data required to advance a compound through the development pipeline.
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